molecular formula C21H21FN4O B5505865 2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane

2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane

Cat. No. B5505865
M. Wt: 364.4 g/mol
InChI Key: HXJMTLOWDSBAMZ-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane is a compound studied for its unique structural and chemical properties. Research in this area primarily focuses on the synthesis, molecular structure, and various physical and chemical properties of such compounds.

Synthesis Analysis

The synthesis of related azepane compounds involves complex organic reactions. For instance, Nakajima et al. (2012) identified azepane isomers in designer drugs using liquid chromatography and nuclear magnetic resonance spectroscopy (Nakajima et al., 2012). This highlights the sophisticated techniques required for the synthesis and identification of such compounds.

Molecular Structure Analysis

The molecular structure of azepane derivatives has been a subject of interest. For example, Manjunath et al. (2013) analyzed the molecular structure of a related azepine compound, noting its boat conformation and the angles between its benzene rings (Manjunath et al., 2013).

Chemical Reactions and Properties

Chemical reactions of azepane and its derivatives involve a range of organic synthesis techniques. Schweizer et al. (1993) explored the preparation of pyrazolo[1,5-d][2,4]benzoxazepines, demonstrating the diverse reactivity of azepane-related compounds (Schweizer et al., 1993).

Physical Properties Analysis

The physical properties of azepane derivatives, such as solubility and melting points, are crucial for their practical applications. Research in this area often involves experimental determination of these properties under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the applications and handling of azepane derivatives. Studies like those by Breitenlechner et al. (2004) on azepane derivatives as protein kinase inhibitors provide insights into the chemical behavior and potential applications of these compounds (Breitenlechner et al., 2004).

Scientific Research Applications

Azepane Isomers in Designer Drugs

A study conducted by Nakajima et al. (2012) in the Tokyo area identified azepane isomers in designer drugs. One of the compounds, identified as a benzoylindole and an azepane isomer of AM-2233, was analyzed using various chromatography and spectrometry methods. The study highlights the occurrence of these compounds in commercial products.

PKB Inhibitors for Medical Applications

Breitenlechner et al. (2004) researched novel azepane derivatives as PKB inhibitors. They synthesized and evaluated these derivatives for inhibiting protein kinase B (PKB-alpha) and protein kinase A (PKA), crucial for therapeutic applications. The study also involved crystallographic analysis for understanding the binding interactions.

Fluorinated Compounds for Chemical Synthesis

Wittmann et al. (2006) presented a novel synthesis of 4-fluoropyridines based on 2-fluoroallylic alcohols. The study details a pathway leading to 4-fluoropyridines with potential applications in various chemical syntheses.

Applications in Corrosion Inhibition

Negrón-Silva et al. (2013) explored the synthesis of 1,2,3-triazole derivatives of uracil and thymine with potential inhibitory activity against acidic corrosion of steels. This research could have implications in industrial applications where corrosion resistance is critical.

Pharmaceutical Applications

Brands et al. (2003) described an efficient synthesis of the NK(1) receptor antagonist Aprepitant, involving a stereoselective synthesis process. This work contributes to the pharmaceutical industry, particularly in the development of receptor antagonists.

Antimicrobial Applications

Desai et al. (2013) investigated fluorobenzamides containing thiazole and thiazolidine for their antimicrobial properties. The synthesized compounds exhibited promising results against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents.

properties

IUPAC Name

[2-(3-fluorophenyl)azepan-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c22-18-8-4-6-16(12-18)20-10-2-1-3-11-26(20)21(27)17-7-5-9-19(13-17)25-14-23-24-15-25/h4-9,12-15,20H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJMTLOWDSBAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)C2=CC(=CC=C2)N3C=NN=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane

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